2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide
Description
2-Fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide is a synthetic benzamide derivative characterized by a fluorinated aromatic core, a ureido linkage, and a thiophene-containing side chain. The compound’s structure combines a 2-fluorobenzamide moiety linked to a phenylurea group substituted with a thiophen-2-ylmethyl group. Such structural features are often leveraged in medicinal chemistry to optimize pharmacokinetic and target-binding properties.
Properties
IUPAC Name |
2-fluoro-N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-8-2-1-7-14(15)18(24)22-16-9-3-4-10-17(16)23-19(25)21-12-13-6-5-11-26-13/h1-11H,12H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFUWMGSSWDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may yield a fully hydrogenated product.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief. Research indicates that derivatives of thiourea structures exhibit significant COX-2 inhibitory activity, with some compounds showing IC50 values in the nanomolar range, indicating potent biological effects .
Antiviral Properties
There is evidence suggesting that thiourea derivatives can act as inhibitors of herpes viruses. The structural features of 2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide may contribute to its efficacy against viral replication. Studies have shown that related compounds display antiviral activity by interfering with the viral lifecycle at various stages .
Cancer Treatment
The compound's potential in oncology is also noteworthy. Its ability to modulate inflammatory pathways may indirectly influence tumor growth and metastasis. Research has highlighted the importance of targeting COX-2 in cancer therapy, as elevated levels of this enzyme are often associated with tumor progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiourea : Reaction of thiophen-2-ylmethyl amine with suitable isocyanates.
- Coupling Reaction : The thiourea derivative is then coupled with a substituted benzamide to form the final product.
This synthetic approach allows for the modification of various substituents on the thiourea and benzamide moieties, leading to a library of compounds with varying biological activities.
Case Study 1: COX-2 Inhibition
A study published in ACS Omega evaluated a series of thiourea derivatives, including those structurally related to this compound). The results demonstrated that certain modifications led to enhanced selectivity and potency against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for development as therapeutic agents .
Case Study 2: Antiviral Activity
In another investigation focused on antiviral compounds, derivatives similar to this compound were tested against herpes simplex virus types 1 and 2. The results showed promising antiviral activity, suggesting that these compounds could serve as lead structures for further drug development targeting viral infections .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with bulkier substituents like trifluoromethylphenyl (10d, ) or oxadiazole rings (130, ). Thiophene’s smaller size may enhance membrane permeability compared to bulkier groups.
- Fluorine Positioning : Unlike 2-fluorobenzamide in the target compound, derivatives like 13u () feature chloro-fluoro substitutions, which may alter electronic effects and binding specificity.
Relevance to Prostate-Specific Membrane Antigen (PSMA)
For example:
- Anti-PSMA Antibodies : Compounds with ureido linkages (e.g., ’s 10d–10f) mimic PSMA-binding motifs, which often involve urea-based recognition of the glutamate-carboxylate pocket .
- Tumor Neovasculature Targeting : PSMA expression in tumor-associated endothelial cells () suggests that the target compound’s ureido-thiophene design could be tailored for antineovasculature therapy, similar to J591-class antibodies .
Androgen Receptor (AR) Antagonism
Compound AR04 (), a trifluoromethyl-containing benzamide, demonstrates the role of fluorination in enhancing AR antagonism. The target compound’s 2-fluoro substitution may similarly modulate AR binding, though its thiophen-2-ylmethyl group introduces steric and electronic differences.
Hydrogen Bonding and Crystallography
- The fluorobenzamide core in ’s 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide exhibits F···H-N hydrogen bonding in crystal structures , a feature that may stabilize the target compound’s conformation.
Biological Activity
2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide is a complex organic compound with promising biological activity. Its unique structure, featuring a fluorine atom and a thiophene ring, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.4 g/mol. The compound's structure contributes to its biological activity by influencing its interaction with various biological targets.
The mechanism of action for this compound involves binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to downstream signaling changes that affect cellular functions. The presence of the fluorine atom enhances lipophilicity, potentially increasing the compound's bioavailability and interaction with lipid membranes .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Lung Cancer | 15 | Cell cycle arrest |
| Compound C | Colon Cancer | 5 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have shown efficacy in reducing inflammation in animal models, suggesting that the thiophene moiety may play a role in modulating inflammatory pathways .
Case Study:
A study involving a related compound demonstrated significant anti-inflammatory effects in a rat model of arthritis, where it reduced edema and pain scores significantly compared to control groups .
Pharmacological Evaluation
In vitro studies have evaluated the cytotoxicity and selectivity of this compound against various cell lines. The results indicate a favorable profile with relatively low cytotoxicity while maintaining potent activity against targeted cancer cells .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Normal Fibroblasts | >100 | N/A |
| Cancer Cell Line A | 12 | 8.33 |
| Cancer Cell Line B | 20 | 5 |
Q & A
Q. What synthetic strategies are employed to prepare 2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide?
The synthesis typically involves sequential coupling reactions. A common approach is:
- Step 1 : React a fluorobenzoyl chloride derivative with a substituted phenylamine to form the benzamide core.
- Step 2 : Introduce the thiophen-2-ylmethyl urea moiety via carbodiimide-mediated coupling (e.g., using EDC/HOBt) between an isocyanate intermediate and the aminophenyl group.
Yield optimization often requires controlled temperatures (0–25°C) and anhydrous conditions. For analogous compounds, ESI–MS and NMR are used to confirm intermediates, as seen in the synthesis of methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., orthorhombic systems with space group P222, as observed in similar fluorobenzamides) .
- NMR spectroscopy : H and C NMR identify substituent integration and electronic environments (e.g., fluorine-induced deshielding in aromatic regions).
- Mass spectrometry (ESI–MS) : Validates molecular weight (e.g., m/z 454.3 [M+H] for structurally related ureido-benzamides) .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound in anticancer studies?
- Kinase profiling : Use high-throughput kinase inhibition assays (e.g., ATP-competitive binding screens) to identify targets, inspired by studies on thienylmethylthio derivatives targeting proliferative pathways .
- Proteomics : Employ pull-down assays with biotinylated analogs of the compound to isolate interacting proteins, followed by LC-MS/MS identification.
- Computational docking : Predict binding to kinases (e.g., MAPK or Aurora kinases) using software like AutoDock Vina, guided by crystallographic data from analogs .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Core modifications : Compare activity of fluoro- vs. chloro-substituted benzamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide showed enhanced enzyme inhibition ).
- Urea linker variations : Replace thiophen-2-ylmethyl with pyridinylmethyl groups to assess impact on solubility and target engagement.
- Bioisosteric replacement : Substitute the thiophene ring with isoxazole (as in ) to evaluate metabolic stability .
Q. What computational tools can predict the compound’s binding affinity and pharmacokinetics?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes using GROMACS or AMBER.
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the compound’s trifluoromethyl and urea motifs .
- Mercury software : Compare crystal packing with analogs to infer intermolecular interactions affecting crystallinity and bioavailability .
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell line, IC50 measurement protocols). For example, highlights variability in kinase inhibitor efficacy depending on assay type (e.g., TOP1210 vs. dasatinib) .
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies.
- Synergistic studies : Test the compound in combination with known inhibitors (e.g., BIRB-796 for p38 MAPK) to clarify off-target effects .
Methodological Notes
- Crystallography : For novel polymorphs, collect data at 150–173 K to minimize thermal disorder, as demonstrated in fluorobenzamide structures .
- Synthetic purity : Monitor reactions via TLC and purify intermediates by flash chromatography (silica gel, hexane/EtOAc gradients) to avoid byproducts .
- Biological assays : Include positive controls (e.g., CK-666 for Arp2/3 inhibition in cytoskeletal studies) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
